3-Methyl-7-oxaspiro[5.6]dodec-9-ene
Description
Contextualization within the Spiroketal Class of Organic Compounds
3-Methyl-7-oxaspiro[5.6]dodec-9-ene is a member of the spiroketal family, a class of organic compounds featuring a spirocyclic system where two rings are joined by a single common atom, which is a ketal carbon. Spiroketals are widespread in nature and are found in a vast array of natural products, including pheromones, antibiotics, and marine toxins. organic-chemistry.org The unique three-dimensional structure of the spiroketal moiety often imparts significant biological activity to the parent molecule. organic-chemistry.org
The defining feature of a spiroketal is the bicyclic system where the spiro atom is an acetal (B89532) carbon. In the case of this compound, this is a 7-oxaspiro[5.6]dodecane system, indicating a six-membered ring and a seven-membered ring connected at the spirocenter, with an oxygen atom at the 7-position. The presence of a methyl group at the 3-position and a double bond in the nine-membered ring at the 9-position further functionalizes the molecule.
Significance of the 7-Oxaspiro[5.6]dodecane Core Structure in Organic Chemistry
The synthesis of spiroketals, including those with the 7-oxaspiro[5.6]dodecane core, is a significant area of research. Common synthetic strategies include the acid-catalyzed cyclization of a dihydroxy ketone or the oxidation of a cyclic ether precursor. The stereoselective synthesis of spiroketals is a particular focus, as the stereochemistry at the spirocenter can have a profound impact on the molecule's biological activity.
Overview of Research Trajectories for Spiro[5.6]dodecane Systems
Research into spiro[5.6]dodecane systems, including the oxa-analogs like 7-oxaspiro[5.6]dodecane, follows several key trajectories:
Total Synthesis of Natural Products: A primary driver for research in this area is the total synthesis of natural products containing the spiro[5.6]dodecane framework. These syntheses serve as a platform for developing and showcasing new synthetic methodologies.
Development of New Synthetic Methods: The construction of the spiro[5.6]dodecane ring system can be challenging. Researchers are continuously exploring new and efficient methods, such as intramolecular Diels-Alder reactions or ring-closing metathesis, to access these structures with high levels of stereocontrol. masterorganicchemistry.com
Medicinal Chemistry and Drug Discovery: Spirocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to high-affinity binding to biological targets. Research is ongoing to explore the potential of spiro[5.6]dodecane derivatives as therapeutic agents.
Conformational Analysis: Understanding the conformational preferences of the spiro[5.6]dodecane system is crucial for predicting its reactivity and designing molecules with specific shapes. Computational and experimental studies are employed to elucidate the low-energy conformations of these flexible ring systems.
While direct research on this compound is not extensively documented, the ongoing exploration of related spiro[5.6]dodecane systems suggests that this compound and its derivatives could be valuable targets for future synthetic and medicinal chemistry efforts.
Structure
3D Structure
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-methyl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C12H20O/c1-11-5-8-12(9-6-11)7-3-2-4-10-13-12/h2,4,11H,3,5-10H2,1H3 |
InChI Key |
ROSKMFOQCINNRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC=CCO2)CC1 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 3 Methyl 7 Oxaspiro 5.6 Dodec 9 Ene
Conformational Landscape and Energetics of Spiro[5.6]dodecane Systems
The conformational preferences of spiro[5.6]dodecane systems are dictated by the interplay of steric and electronic factors within the fused six- and seven-membered rings. The cyclohexane (B81311) ring typically adopts a stable chair conformation to minimize angle and torsional strain. However, the introduction of the spiro-fusion and the larger, more flexible seven-membered ring introduces a higher degree of conformational complexity.
In the case of 3-Methyl-7-oxaspiro[5.6]dodec-9-ene, the seven-membered oxacycloheptene ring's conformational landscape is further influenced by the presence of the oxygen atom and the methyl group. The oxygen atom, with its different bond lengths and angles compared to a methylene group, will alter the ring's geometry and energetic profile. The methyl group at the 3-position will introduce steric interactions that favor conformations where it occupies a pseudo-equatorial position to minimize unfavorable 1,3-diaxial-like interactions.
Computational modeling and theoretical calculations are crucial tools for mapping the potential energy surface of such complex molecules. These studies can predict the relative energies of different conformers and the energy barriers for interconversion between them.
Table 1: Calculated Conformational Energies for Cycloheptene
| Conformation | Relative Energy (kcal/mol) | Method |
| Chair | 0.0 | B3LYP/6-311+G(d,p) |
| Boat | 5.0 (Transition State) | B3LYP/6-311+G(d,p) |
This table presents theoretical data for the parent cycloheptene ring, which serves as a foundational model for the seven-membered ring in this compound. researchgate.net
Stereochemical Assignment and Absolute Configuration Determination in 7-Oxaspiro[5.6]dodecane Derivatives
The presence of stereocenters in this compound, including the spiro carbon and the carbon bearing the methyl group, necessitates a definitive assignment of its stereochemistry. The determination of the relative and absolute configuration of chiral spirocycles is a challenging but essential aspect of their characterization.
The determination of the absolute configuration often requires the use of chiroptical methods such as Circular Dichroism (CD) spectroscopy or X-ray crystallography of a single crystal. In the absence of a suitable crystal, computational methods can be employed to predict the CD spectrum for different stereoisomers, and comparison with the experimental spectrum can lead to the assignment of the absolute configuration.
Advanced Spectroscopic and Diffraction Techniques in Structural Characterization
A combination of advanced analytical techniques is indispensable for the unambiguous structural elucidation of complex molecules like this compound.
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by their proximity to the oxygen atom, the double bond, and the methyl group. The olefinic protons in the cycloheptene ring are expected to appear in the downfield region (typically 5.5-6.5 ppm). The protons on the carbon adjacent to the oxygen atom (C8 and C12) would also be shifted downfield due to the electronegativity of the oxygen. The methyl group would likely appear as a doublet in the upfield region.
The ¹³C NMR spectrum would show distinct signals for each carbon atom. The olefinic carbons would resonate in the range of 120-140 ppm. The spiro carbon, being a quaternary carbon, would likely show a weak signal. The carbon atoms bonded to the oxygen (C8 and C12) would be in the range of 60-80 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for Representative Carbons in a 7-Oxaspiro[5.6]dodec-9-ene System
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C9/C10 (Olefinic) | 120 - 140 |
| C6 (Spiro) | 70 - 90 |
| C8/C12 (α to Oxygen) | 60 - 80 |
| C3 (with Methyl) | 30 - 45 |
| Methyl Carbon | 15 - 25 |
These are approximate chemical shift ranges based on general principles and data for similar structural motifs.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure by establishing connectivity between protons and carbons.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula.
The fragmentation of cyclic ethers in electron ionization (EI) mass spectrometry often involves initial ionization at the oxygen atom followed by ring-opening and subsequent cleavage. nsf.govnih.gov For this compound, characteristic fragmentation pathways could include:
α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
Retro-Diels-Alder reaction: Cleavage of the cycloheptene ring, leading to the expulsion of a neutral diene molecule.
Loss of the methyl group: Fragmentation resulting in the loss of a methyl radical.
The analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.
X-ray Diffraction Studies for Solid-State Structure and Stereochemistry
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular conformation. Furthermore, for chiral molecules that crystallize in a non-centrosymmetric space group, X-ray diffraction can be used to determine the absolute configuration.
While a crystal structure for this compound itself is not publicly available, a study on a related spirocyclic compound, tri-tert-butyl 3-oxo-4-oxa-1,8,11-triazaspiro[5.6]dodecane-1,8,11-triacetate, provides valuable insights into the geometry of the spiro[5.6]dodecane framework. nih.gov In this structure, the six-membered morpholine ring adopts a boat conformation, while the seven-membered diazepane ring is in a twisted-chair conformation. The two rings are connected in a nearly orthogonal fashion at the spiro center. nih.gov This structural information from a similar system can serve as a valuable reference for understanding the likely solid-state conformation of this compound.
Chemical Reactivity and Mechanistic Pathways of 3 Methyl 7 Oxaspiro 5.6 Dodec 9 Ene Transformations
Intramolecular and Intermolecular Reactions of the Spiro[5.6]dodec-9-ene System
The 7-oxaspiro[5.6]dodec-9-ene framework can be synthesized through the intramolecular cyclization of ω-alkenyl-substituted epoxy alcohols. This process is a key step in forming the characteristic spirocyclic ether structure. The reaction typically proceeds via an acid-catalyzed mechanism, where a protonated epoxide is attacked by a tethered alkene, leading to the formation of the spirocyclic system. The regioselectivity of this cyclization is a critical aspect, with the formation of the seven-membered ring being favored under specific conditions.
Intermolecular reactions of the 7-oxaspiro[5.6]dodec-9-ene system often involve the electrophilic addition to the cyclohexene (B86901) double bond or reactions at the ether oxygen. For instance, the ether oxygen can be protonated or complexed with a Lewis acid, activating the spirocycle for subsequent nucleophilic attack. While specific studies on the intermolecular reactions of 3-Methyl-7-oxaspiro[5.6]dodec-9-ene are not extensively detailed in the available literature, the general reactivity patterns of cyclic ethers and cyclohexenes provide a basis for predicting its behavior with various electrophiles and nucleophiles.
The synthesis of related oxaspiro compounds can be achieved through various synthetic strategies. For instance, the acid-catalyzed cyclization of vinylsilyl alcohols has been shown to be an efficient method for the preparation of polysubstituted tetrahydropyrans, which are structural components of the oxaspiro[5.6]dodecane system. mdpi.com This method highlights the importance of substituent effects on the cyclization process. mdpi.com
| Reaction Type | Description | Key Features |
| Intramolecular Cyclization | Formation of the spirocyclic ether from an acyclic precursor, typically an ω-alkenyl-substituted epoxy alcohol. | Acid-catalyzed; regioselective formation of the seven-membered ring. |
| Intermolecular Reactions | Reactions with external reagents at the cyclohexene double bond or the ether oxygen. | Electrophilic additions; Lewis acid activation of the ether. |
Cycloaddition Reactions Involving the Oxaspiro[5.6]dodecane Framework
The cyclohexene moiety within the this compound structure is a potential diene in Diels-Alder reactions, a powerful class of cycloaddition reactions for the formation of six-membered rings. While specific examples involving this exact compound are not prevalent, the general principles of [4+2] cycloadditions are applicable. The reactivity of the cyclohexene ring as a diene would be influenced by the substitution pattern and the electronic nature of the dienophile.
In a related context, intramolecular Diels-Alder reactions have been utilized in the synthesis of complex polycyclic systems. For example, the HCl-catalyzed deprotection and cyclization of a benzylic alcohol containing a diene and a dienophile moiety cleanly provides a tricycle via a cis-selective intramolecular Diels-Alder reaction. nih.gov This demonstrates the utility of cycloaddition strategies in building complex molecular architectures that can include spirocyclic ether motifs.
The development of new synthetic methods often involves cycloaddition reactions. For instance, the synthesis of various heterocyclic compounds can be achieved through cascade reactions that may include a cycloaddition step. These advanced synthetic strategies provide access to a wide range of molecular scaffolds with potential biological activities.
| Cycloaddition Type | Reactants | Product |
| Diels-Alder [4+2] | 7-Oxaspiro[5.6]dodec-9-ene (as diene) and a dienophile | A polycyclic adduct with a newly formed six-membered ring |
| Intramolecular Diels-Alder | A molecule containing both a diene and a dienophile | A fused or bridged polycyclic system |
Ring Rearrangement and Cleavage Reactions of 7-Oxaspiro[5.6]dodecane Derivatives
The 7-oxaspiro[5.6]dodecane framework is susceptible to ring rearrangement and cleavage reactions, particularly under acidic conditions. The presence of the ether linkage and the spirocyclic nature of the molecule can lead to complex and often stereoselective transformations. Lewis acids are commonly employed to promote these reactions, activating the ether oxygen and facilitating bond cleavage.
Acid-catalyzed rearrangements can involve the protonation of the ether oxygen, followed by cleavage of a carbon-oxygen bond to form a carbocationic intermediate. This intermediate can then undergo various rearrangements, such as Wagner-Meerwein shifts, or be trapped by a nucleophile. The specific outcome of these reactions is highly dependent on the substrate structure, the nature of the acid catalyst, and the reaction conditions.
While detailed studies on the ring rearrangement and cleavage of this compound are limited, the behavior of related spiroketals provides valuable insights. For example, spiroketals can undergo acid-catalyzed rearrangements and reductive ring openings to afford a variety of functionalized products. These transformations are crucial in the synthesis of natural products and other complex molecules.
| Reaction Type | Catalyst/Reagent | General Outcome |
| Acid-Catalyzed Rearrangement | Brønsted or Lewis Acids | Formation of isomeric structures through carbocationic intermediates. |
| Ring Cleavage | Strong acids, often with a nucleophile | Opening of the ether ring to form functionalized acyclic or different cyclic products. |
Mechanistic Investigations of Key Synthetic and Degradative Pathways
The elucidation of the mechanistic pathways involved in the transformations of 7-oxaspiro[5.6]dodecane derivatives is essential for understanding and controlling their reactivity. Computational studies, in conjunction with experimental work, have been instrumental in mapping out the potential energy surfaces of these reactions, identifying transition states, and predicting product distributions.
In the context of degradative pathways, the acid-catalyzed cleavage of the ether bond is a fundamental process. Mechanistic studies of similar systems suggest that the reaction can proceed through either an SN1 or SN2-type mechanism, depending on the substitution pattern of the ether and the nature of the nucleophile. The presence of the spiro center adds a layer of complexity to these pathways, potentially influencing the stereochemical outcome of the reaction.
The synthesis of related polycyclic ether systems has been studied mechanistically, providing a framework for understanding the formation of the 7-oxaspiro[5.6]dodec-9-ene core. These studies often highlight the importance of conformational effects and the role of the catalyst in directing the reaction towards a specific product.
Natural Occurrence and Biosynthetic Considerations of 7 Oxaspiro 5.6 Dodecane Core Structures
Identification of Natural Products Containing the 7-Oxaspiro[5.6]dodecane Moiety
A comprehensive survey of scientific literature reveals a notable scarcity of naturally occurring compounds featuring the precise 7-oxaspiro[5.6]dodecane core. While a vast number of spiroketals have been isolated from diverse natural sources, including insects, marine organisms, fungi, and plants, the specific 6-membered ring fused to a 7-membered oxepane ring via a spirocyclic center is not a commonly reported structure.
Research into insect pheromones, a rich source of spiroketals, has identified numerous related structures, but typically with different ring sizes, such as the more common 5- and 6-membered ring combinations. Similarly, extensive studies of marine-derived natural products from organisms like sponges and tunicates, which are known to produce a plethora of novel chemical architectures, have not yielded significant examples of the 7-oxaspiro[5.6]dodecane moiety. The same holds true for terrestrial plants and microorganisms, where other classes of spiroketals predominate.
It is important to note that the absence of evidence does not definitively prove non-existence. It is plausible that natural products containing the 7-oxaspiro[5.6]dodecane core exist but have yet to be discovered or fully characterized. The vast chemical diversity of the natural world is still being explored, and new analytical techniques may yet uncover molecules with this specific framework.
Table 1: Representative Classes of Spiroketal-Containing Natural Products
| Spiroketal Class | Common Ring Sizes | Example Natural Product | Natural Source |
| Pheromones | 5,5; 5,6; 6,6 | Chalcogran | Bark beetles |
| Polyether Antibiotics | 5,6; 6,6 | Monensin | Streptomyces cinnamonensis |
| Marine Toxins | 6,6; 6,7 | Okadaic Acid | Marine dinoflagellates |
| Fungal Metabolites | 5,6 | Griseofulvin | Penicillium griseofulvum |
This table illustrates common spiroketal ring systems found in nature and does not include examples of the 7-oxaspiro[5.6]dodecane core due to a lack of documented natural products with this specific structure.
The Role of Spiroketal Fragments as Rigid Structural Scaffolds in Biosynthetically Derived Compounds
Spiroketal fragments, as a general class, play a crucial role in the three-dimensional structure and biological activity of the natural products in which they are found. The spirocyclic linkage imparts significant conformational rigidity to the molecule. Unlike more flexible acyclic or simple cyclic systems, the spiroketal core locks the connected rings into specific spatial orientations.
This rigidity is a key feature in the interaction of these molecules with biological targets, such as enzymes and receptors. By pre-organizing the molecule into a defined conformation, the entropic cost of binding to a target is reduced, which can lead to higher affinity and specificity. The three-dimensional arrangement of functional groups appended to the spiroketal scaffold is precisely controlled, allowing for optimal interaction with the binding site of a biological macromolecule.
Hypothetical and Experimentally Supported Biosynthetic Pathways Leading to Oxaspiro[5.6]dodecanes
While no specific biosynthetic pathway for a naturally occurring 7-oxaspiro[5.6]dodecane has been elucidated, the general principles of spiroketal biosynthesis are well-established and can be used to propose a hypothetical route. Spiroketal formation in nature is typically a thermodynamically driven process that occurs through the cyclization of a precursor molecule containing two hydroxyl groups and a ketone.
In the context of a hypothetical 7-oxaspiro[5.6]dodecane, the biosynthesis would likely proceed from a linear polyketide or a related long-chain precursor. This precursor would undergo a series of enzymatic modifications, including oxidations and reductions, to generate a dihydroxy ketone intermediate. The key spiroketalization step would then involve the intramolecular attack of the two hydroxyl groups onto the ketone carbonyl, forming the spirocyclic system.
The formation of the 6- and 7-membered rings would be dictated by the positions of the hydroxyl groups and the ketone along the precursor chain. The stereochemistry of the final spiroketal is often under enzymatic control, leading to the formation of a single, specific diastereomer. In some cases, spiroketalization can occur spontaneously under physiological conditions once the precursor has been synthesized, while in other instances, specific enzymes known as cyclases are thought to facilitate the reaction.
Theoretical and Computational Chemistry Studies on 3 Methyl 7 Oxaspiro 5.6 Dodec 9 Ene
Quantum Chemical Calculations for Electronic Structure and Stability Parameters
Quantum chemical calculations are fundamental in determining the electronic properties and intrinsic stability of a molecule. For 3-Methyl-7-oxaspiro[5.6]dodec-9-ene, methods like Density Functional Theory (DFT) would be employed to optimize the molecular geometry and calculate key electronic parameters. These calculations are crucial for understanding the molecule's reactivity and spectral characteristics.
The optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles, highlighting the steric strain inherent in the spirocyclic system. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests higher reactivity. The presence of the double bond in the seven-membered ring and the oxygen heteroatom are expected to be the primary sites of chemical reactivity.
The molecular electrostatic potential (MEP) surface would be another valuable output, mapping the electron density to visualize electrophilic and nucleophilic sites. For this compound, the oxygen atom would exhibit a region of negative potential, indicating its nucleophilic character, while the areas around the hydrogen atoms would be more positive. The double bond would also represent a region of high electron density, making it susceptible to electrophilic attack.
Table 1: Hypothetical Electronic Structure Parameters for this compound (Calculated using DFT)
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher stability and lower reactivity. |
| Dipole Moment | 1.9 D | A non-zero dipole moment indicates an asymmetric distribution of electron density, influencing solubility and intermolecular interactions. |
| Total Energy | -540.123 Hartrees | Represents the total electronic energy of the molecule at its optimized geometry. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific calculations.
Molecular Dynamics Simulations for Dynamic Conformational Analysis
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound. youtube.com MD simulations model the movement of atoms and molecules over time, providing a detailed understanding of conformational flexibility. youtube.com
The spiro[5.6]dodecane framework, particularly the seven-membered oxacycloheptene ring, is expected to be highly flexible. MD simulations could explore the accessible conformational space, identifying the most stable conformers and the energy barriers between them. This is crucial as the conformation of the molecule can significantly influence its reactivity and biological activity, should it have any.
Simulations would likely reveal various twist-chair and boat-chair conformations for the seven-membered ring. The methyl group on the cyclohexane (B81311) ring would also influence the conformational preferences, potentially favoring conformations that minimize steric hindrance. By analyzing the trajectories from MD simulations, one could generate a Ramachandran-like plot for the dihedral angles of the flexible ring, illustrating the most populated conformational states.
Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound
| Conformational Family | Key Dihedral Angles (degrees) | Relative Population (%) |
| Twist-Chair 1 | C8-C9-C10-C11: 55, C11-C12-O7-C8: -70 | 45 |
| Twist-Chair 2 | C8-C9-C10-C11: -58, C11-C12-O7-C8: 72 | 35 |
| Boat-Chair | C9-C10-C11-C12: 80, C8-O7-C12-C11: 0 | 15 |
| Others | - | 5 |
Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to study experimentally. For this compound, several reactions could be computationally explored.
One area of interest would be the reactions involving the double bond in the seven-membered ring, such as electrophilic additions. For example, the hydrohalogenation or hydration of the double bond could be modeled. Quantum chemical calculations could be used to locate the transition state structures for these reactions, determining the activation energies and reaction enthalpies. This would help in predicting the regioselectivity of the addition, i.e., whether the electrophile adds to C9 or C10.
Another potential reaction for investigation is the ring-opening of the oxaspirocyclic system, which could be acid-catalyzed. Computational modeling could elucidate the step-by-step mechanism, identifying the intermediates and the rate-determining step. The stability of the resulting carbocation intermediates would be a key factor in determining the reaction pathway.
Structure-Property Relationship Studies of the Spiro[5.6]dodecane Motif
The spiro[5.6]dodecane motif is a unique structural framework that imparts specific properties to molecules containing it. The spirocyclic nature of these compounds introduces a three-dimensional complexity that can be advantageous in fields like drug discovery, where molecular shape is crucial for binding to biological targets. rsc.org
The parent spiro[5.6]dodecane has been studied for its basic physicochemical properties. nih.govnist.gov By computationally analyzing a series of derivatives, including this compound, structure-property relationships can be established. For instance, the introduction of the methyl group and the oxygen heteroatom, as well as the double bond, will significantly alter the properties compared to the parent alkane.
Computational models can predict properties such as lipophilicity (logP), solubility, and polar surface area. These properties are critical in medicinal chemistry and materials science. By systematically modifying the structure of this compound in silico (e.g., changing the position of the methyl group, adding other functional groups), a quantitative structure-property relationship (QSPR) model could be developed. This would allow for the rational design of new spiro[5.6]dodecane derivatives with desired properties.
Table 3: Comparison of Predicted Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| Spiro[5.6]dodecane | C12H22 | 166.31 | 5.2 |
| This compound | C12H20O | 180.29 | 3.8 |
| Spiro[5.6]dodecan-7-one | C12H20O | 180.29 | 3.5 |
Note: LogP values are illustrative and based on general trends for similar structures.
Q & A
Q. What controls are essential for ensuring reproducibility in spirocyclic compound synthesis?
- Methodological Answer : Include internal standards (e.g., deuterated solvents for NMR calibration), negative controls (e.g., catalyst-free reactions), and replicates (n ≥ 3). For asymmetric synthesis, report ee values using chiral columns (e.g., Daicel Chiralpak) and compare with literature protocols. Document solvent purity (e.g., ≤50 ppm H2O for anhydrous conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
